5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Description

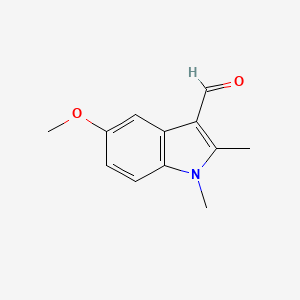

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde (CAS: 34572-28-6) is a substituted indole derivative with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . Its structure features a methoxy group at position 5, methyl groups at positions 1 and 2, and a formyl group at position 3 of the indole ring (Figure 1).

Properties

IUPAC Name |

5-methoxy-1,2-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-11(7-14)10-6-9(15-3)4-5-12(10)13(8)2/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLQQLFILGRXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 5-methoxy-1,2-dimethylindole and an appropriate aldehyde precursor.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the indole ring under milder conditions and with higher selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nitro compounds

Major Products Formed

Oxidation: 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Reduction: 5-Methoxy-1,2-dimethyl-1H-indole-3-methanol

Substitution: Various substituted indole derivatives depending on the electrophile used

Scientific Research Applications

Organic Synthesis

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde serves as an important intermediate in the synthesis of various indole derivatives. Its unique structure allows for further functionalization, making it valuable in creating complex organic molecules for research purposes.

| Application | Description |

|---|---|

| Intermediate for Synthesis | Used to produce more complex indole derivatives. |

| Building Block | Acts as a precursor for developing novel compounds in pharmaceutical research. |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Studies suggest that derivatives of 5-methoxyindole compounds exhibit promising antimicrobial , anticancer , and anti-inflammatory activities.

Case Study: Anticancer Activity

Research has shown that certain derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds derived from this indole exhibited IC50 values in the low micromolar range against human cancer cells, indicating significant anticancer potential.

Biological Research

The compound is also utilized in biological studies, particularly in proteomics and enzyme inhibition assays. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.

| Biological Application | Detail |

|---|---|

| Proteomics Research | Used as a biochemical tool for studying protein interactions. |

| Enzyme Inhibition | Investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. |

Industrial Applications

In addition to its scientific research applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties when used as a chromophore.

Table: Industrial Uses

| Industry | Application |

|---|---|

| Dye Production | Used as a dye precursor due to its stable chromophore properties. |

| Agrochemicals | Investigated for potential use in developing agricultural chemicals. |

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Biological Activity

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde (MDI) is an indole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of MDI can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H13N1O1 |

| Molecular Weight | 201.24 g/mol |

| CAS Number | 39974-94-2 |

| SMILES | CC1=C(C2=CC(=C(C=C2)OC)C=O)N1C |

MDI exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : MDI has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : MDI displays antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage.

Anticancer Activity

Research has indicated that MDI possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including non-small cell lung cancer (NSCLC). The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| A549 (NSCLC) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

| MCF-7 (Breast Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Properties

MDI also exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7.80 µg/mL |

| Escherichia coli | 12.50 µg/mL |

| Candida albicans | 15.00 µg/mL |

Case Studies

- Study on Anticancer Activity : A study conducted by Grinev et al. (2007) explored the anticancer effects of MDI on human cancer cell lines. The results indicated that MDI significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.

- Antimicrobial Study : In a recent publication, MDI was tested for its antimicrobial efficacy against clinical isolates of bacteria and fungi. The findings revealed that MDI had a potent inhibitory effect on pathogenic strains, highlighting its potential for use in antimicrobial therapies.

Q & A

Q. What computational approaches predict reactivity in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.